molecular formula C15H13BrN2O3 B4553705 3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

Cat. No.: B4553705
M. Wt: 349.18 g/mol
InChI Key: IHALCHYOZOBJKZ-UHFFFAOYSA-N
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Description

3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is an organic compound that features a benzoic acid core substituted with a bromoaniline derivative

Scientific Research Applications

3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of brominated aromatic compounds with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID typically involves the following steps:

    Formation of 2-bromoaniline: This can be achieved through the bromination of aniline using bromine in an aqueous medium.

    Coupling Reaction: The 2-bromoaniline is then coupled with 4-methylbenzoic acid using a coupling agent such as carbodiimide in the presence of a base like triethylamine.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems would also be essential to handle the large volumes of material.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID can undergo several types of chemical reactions:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of corresponding quinones or other oxidized products.

    Reduction: Formation of reduced aniline derivatives.

    Coupling: Formation of biaryl or diaryl compounds.

Mechanism of Action

The mechanism of action of 3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID involves its interaction with various molecular targets. The bromoaniline moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzoic acid core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: A precursor in the synthesis of the target compound.

    4-Methylbenzoic Acid: Another precursor used in the synthesis.

    3-Amino-4-methylbenzoic Acid: A related compound with similar structural features.

Uniqueness

3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is unique due to the presence of both the bromoaniline and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-bromophenyl)carbamoylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-6-7-10(14(19)20)8-13(9)18-15(21)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHALCHYOZOBJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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